

Application Notes and Protocols for the Indole Test in Bacterial Identification

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For Researchers, Scientists, and Drug Development Professionals

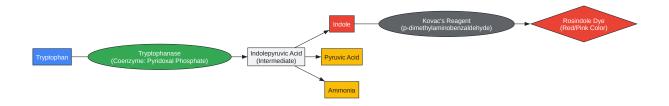
The Indole test is a crucial biochemical assay for the identification of bacteria, particularly in distinguishing members of the Enterobacteriaceae family. Its utility extends to the characterization of various other microorganisms. This document provides a comprehensive overview of the Indole test, including its underlying biochemical principles, detailed experimental protocols, and expected results for key bacterial species.

The test identifies microorganisms capable of producing the enzyme tryptophanase. This enzyme hydrolyzes the amino acid tryptophan, which is present in the culture medium, into indole, pyruvic acid, and ammonia.[1][2][3][4][5] The accumulated indole is then detected by the addition of a reagent, most commonly Kovac's reagent, which results in a characteristic color change.[6]

Biochemical Pathway

The enzymatic degradation of tryptophan to indole is a key reaction in this test. Tryptophanase, with pyridoxal phosphate as a coenzyme, catalyzes the deamination and hydrolysis of tryptophan.[2][3][7][8] The final products of this reaction are indole, pyruvic acid, and ammonia. [2][3] The pyruvic acid can then be utilized by the bacterium for its metabolic needs.[5]





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Biochemical pathway of the Indole test.

Data Presentation: Expected Indole Test Results

The following table summarizes the expected indole test results for a selection of medically and scientifically relevant bacteria. This information is critical for the presumptive identification of isolates.



Bacterial Species	Indole Test Result
Escherichia coli	Positive
Klebsiella pneumoniae	Negative
Klebsiella oxytoca	Positive[7][8][9]
Proteus vulgaris	Positive[7][9]
Proteus mirabilis	Negative[3][7][8]
Citrobacter freundii	Negative[7][8][9]
Citrobacter koseri	Positive[7][8][9]
Enterobacter aerogenes	Negative
Enterobacter cloacae	Negative
Pseudomonas aeruginosa	Negative[9]
Haemophilus influenzae	Positive[3][7]
Vibrio species	Positive[3][7]
Aeromonas hydrophila	Positive[3][7]
Plesiomonas shigelloides	Positive[3][7]
Pasteurella multocida	Positive[3][7]

Experimental Protocols

Two primary methods are employed for the indole test: the conventional tube method and the rapid spot test.[2][4][9] The choice of method may depend on the desired turnaround time and the specific organism being tested.

I. Conventional Tube Method

This method is generally considered more sensitive and is recommended for weakly indole-producing organisms.[9]

A. Media and Reagents:

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Tryptone Broth or Sulfide-Indole-Motility (SIM) Medium: These media are rich in tryptophan.
 [1] SIM medium also allows for the simultaneous determination of sulfide production and motility.

· Kovac's Reagent:

p-Dimethylaminobenzaldehyde: 10 g

Amyl alcohol: 150 ml

Concentrated Hydrochloric Acid: 50 ml

- Preparation: Dissolve the p-dimethylaminobenzaldehyde in amyl alcohol, then slowly add the hydrochloric acid.[10][11] Store in a brown, glass bottle at 4°C.[1] The solution should be a pale yellow.[1]
- Ehrlich's Reagent (for anaerobes and non-fermenters):
 - o p-Dimethylaminobenzaldehyde: 1 g
 - Ethyl alcohol, 95%: 95 ml
 - Concentrated Hydrochloric Acid: 20 ml
 - Preparation: Dissolve the p-dimethylaminobenzaldehyde in ethyl alcohol, then slowly add the hydrochloric acid.

B. Procedure:

- Inoculate a tube of tryptone broth or SIM medium with a pure culture of the test bacterium.[1]
 [7] For SIM medium, use a sterile inoculating needle to stab the medium about two-thirds of the way to the bottom.[1]
- Incubate the inoculated tube at 35-37°C for 24-48 hours.[1][2][9]
- Following incubation, add 5 drops of Kovac's reagent directly to the surface of the broth or SIM medium.[1][12]





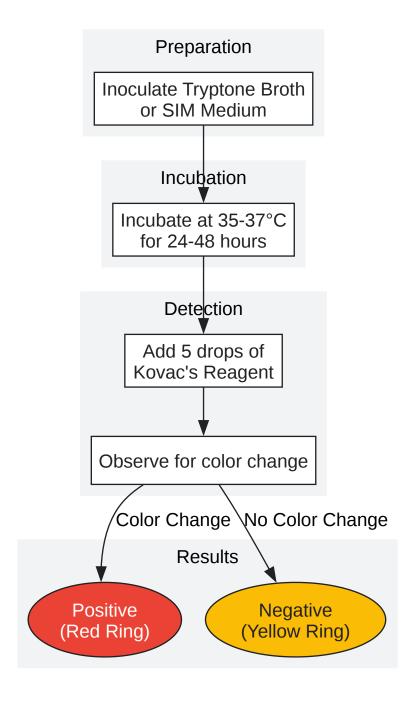


• Observe for a color change in the reagent layer within seconds to a few minutes.[1][6]

C. Interpretation of Results:

- Positive: A cherry-red or reddish-violet ring develops in the reagent layer on top of the medium.[1][3][4]
- Negative: The reagent layer remains yellow or becomes slightly cloudy.[1]
- Variable: An orange color may indicate the presence of skatole (methyl indole), another tryptophan degradation product.[3]





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Workflow for the Conventional Tube Indole Test.

II. Spot Indole Test

This is a rapid method for detecting indole production directly from a bacterial colony.[9]

A. Reagents:

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- Spot Indole Reagent (DMACA): 1% p-Dimethylaminocinnamaldehyde in 10% (v/v) concentrated hydrochloric acid. This reagent is generally more sensitive for the spot test.[7]
- Kovac's Reagent: Can also be used but may be less sensitive than DMACA for the spot test.

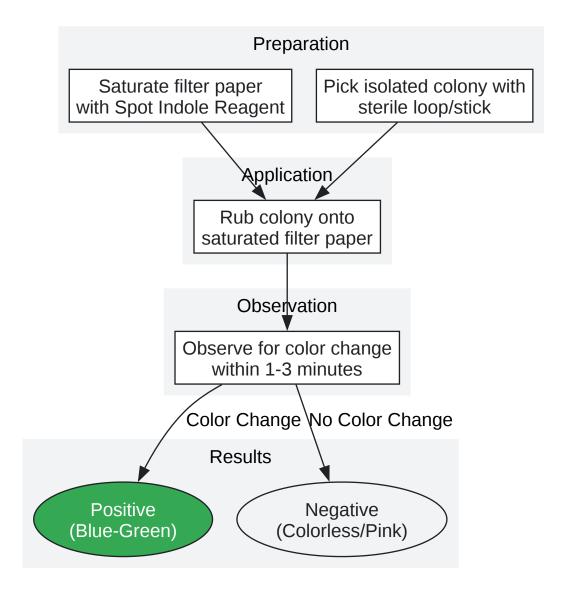
B. Procedure:

- Place a piece of filter paper in a petri dish and saturate it with a few drops of the spot indole reagent.[7][9][13]
- Using a sterile wooden applicator stick or a bacteriologic loop, pick a portion of an 18-24 hour isolated colony from a non-selective agar medium.[7][9] It is important not to use colonies from MacConkey agar as the color of lactose-fermenting colonies can interfere with the interpretation.[2]
- Rub the colony onto the saturated area of the filter paper.[9][13]
- Observe for a color change within 1 to 3 minutes.[1][7]

C. Interpretation of Results:

- Positive: Development of a blue to blue-green color on the bacterial smear within 2-3 minutes.[7][8]
- Negative: The smear remains colorless or may appear slightly pink. [7][8]





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Workflow for the Rapid Spot Indole Test.

Quality Control

For reliable results, it is essential to perform quality control with each new lot of media and reagents.

- Positive Control: Escherichia coli ATCC 25922
- Negative Control:Pseudomonas aeruginosa ATCC 27853[9]



Limitations

- The indole test is just one component of bacterial identification and should be used in conjunction with other biochemical and molecular tests for definitive identification.[7]
- Some organisms may produce indole but then further degrade it, potentially leading to falsenegative results.[12]
- The choice of medium is crucial, as it must contain an adequate amount of tryptophan.[1]
- When performing the spot test, the inoculum should not be taken from media containing dyes that could interfere with the color reaction.

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